N-cyclohexyl-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methylthiourea is an organosulfur compound with the molecular formula C8H16N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a cyclohexyl group and another by a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexyl-N-methylthiourea can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl isothiocyanate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it back to its corresponding amine and thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclohexyl-N-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cyclohexyl-N-methylthiourea can be compared with other thiourea derivatives, such as:
- N,N’-diphenylthiourea
- N,N’-dimethylthiourea
- N-cyclohexyl-N’-phenylthiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
68267-50-5 |
---|---|
Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
1-cyclohexyl-1-methylthiourea |
InChI |
InChI=1S/C8H16N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
DRWVZPTVSGKMCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.